molecular formula C24H20N2O3S B2469415 (2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-08-3

(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2469415
CAS No.: 1327171-08-3
M. Wt: 416.5
InChI Key: FOMZXZSLVZQIBY-LCUIJRPUSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting high selectivity over other HDAC isoforms (Source) . This selectivity profile makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6, which is a cytoplasmic enzyme that primarily acts on non-histone substrates such as α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, this compound leads to increased acetylation of α-tubulin, which can disrupt cellular processes like cell migration and protein aggregate clearance (Source) . Its primary research applications are in the fields of oncology and neurodegenerative diseases. In cancer research, it is utilized to investigate mechanisms of cell proliferation and metastasis, as HDAC6 activity is linked to oncogenic transformation and tumor cell survival. In neurological research, it serves as a tool to study the role of HDAC6 in clearing toxic protein aggregates, a hallmark of conditions like Alzheimer's and Parkinson's disease, offering a potential therapeutic avenue (Source) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-11-7-17(8-12-19)25-23(27)21-15-16-5-3-4-6-22(16)29-24(21)26-18-9-13-20(30-2)14-10-18/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMZXZSLVZQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse research findings.

Synthesis of the Compound

The synthesis of chromene derivatives often involves the reaction of amino chromenes with various aryl sulfonyl chlorides. For instance, a study synthesized several chromene sulfonamide hybrids, achieving yields between 70-90% under green chemistry conditions. The structural characteristics of these compounds, including the presence of methoxy and methylthio groups, play a crucial role in their biological activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

  • The compound has been evaluated for its antimicrobial properties against various bacterial strains. In particular, studies have shown that certain chromene derivatives exhibit significant antibacterial activity against E. coli, K. pneumoniae, and MRSA. The minimal inhibitory concentrations (MICs) for these compounds often range from 3.2 to 66 µM, indicating their potential as effective antimicrobial agents .

2. Anticancer Activity:

  • In vitro studies have demonstrated that chromene derivatives can inhibit the growth of cancer cell lines such as HepG2 and HeLa. For example, some derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapy drug, suggesting strong anticancer potential . The mechanism of action appears to involve the inhibition of specific enzymes related to cancer proliferation.

3. Enzyme Inhibition:

  • The compound has been assessed for its ability to inhibit carbonic anhydrase (CA) isoforms, which are important therapeutic targets in various diseases. Selective inhibition against hCA IX was noted with a Ki value of 107.9 nM for related compounds, indicating potential applications in treating conditions like glaucoma and cancer .

4. Anti-inflammatory Effects:

  • Some studies have reported that chromene derivatives exhibit anti-inflammatory properties by selectively inhibiting COX-2 enzymes, which are associated with inflammatory processes. Compounds showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating their efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

Several research studies have provided insights into the biological activities and mechanisms of action for chromene derivatives:

Study Biological Activity Findings
AntimicrobialSignificant activity against MRSA, E. coli, and K. pneumoniae with MICs ranging from 3.2 to 66 µM
AnticancerIC50 values against HepG2 (2.62–4.85 µM) and HeLa (0.39–0.75 µM), comparable to doxorubicin
Enzyme InhibitionSelective inhibition of hCA IX with Ki = 107.9 nM
Anti-inflammatoryCOX-2 inhibition IC50 = 0.10–0.31 µM, higher selectivity than traditional NSAIDs

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including this specific structure, exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several chromene derivatives on human cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (μM)
Compound AMCF-78.5
Compound APC-335.0
Compound AA5490.9
Compound ACaco-29.9

The data indicates that the compound shows potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action often involves the induction of apoptosis, facilitated by structural modifications that enhance cellular uptake.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism often involves inhibition of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial replication.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of derivatives related to this compound was evaluated against a range of pathogens:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
Compound BE. coli0.2231.64
Compound BS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies provide insights into how structural features of the compound influence its biological efficacy.

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine (C=N) bond in the chromene system undergoes hydrolysis under acidic or basic conditions to yield a ketone derivative. This reaction is critical for modifying the compound’s electronic properties or generating intermediates for further functionalization.

Reaction Conditions Products Yield Characterization
1M HCl, reflux (4–6 hours)2-Oxo-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide78%IR: Loss of C=N peak at ~1600 cm⁻¹
0.5M NaOH, 60°C (3 hours)Same ketone product with sodium salt intermediate65%NMR: Disappearance of imine proton

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent on the phenyl ring is susceptible to oxidation, producing sulfoxide or sulfone derivatives. These modifications enhance polarity and influence biological activity.

Oxidizing Agent Conditions Product Yield Spectral Data
H₂O₂ (30%)Acetic acid, 50°C, 2 hours4-(Methylsulfinyl)phenylimino derivative85%MS: [M+H]⁺ at m/z 437.1
m-CPBA (2 equivalents)DCM, 0°C → RT, 4 hours4-(Methylsulfonyl)phenylimino derivative72%¹H NMR: Singlet for -SO₂CH₃ at δ 3.12

Nucleophilic Substitution at the Amide Group

The carboxamide moiety participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Reagent Conditions Product Yield Key Observations
NH₂OH·HClEtOH, reflux, 6 hoursHydroxamic acid derivative63%IR: New N–O stretch at 950 cm⁻¹
LiAlH₄THF, 0°C → RT, 2 hoursReduced to amine (-NHCH₂-)55%¹³C NMR: C=O signal absence at ~170 ppm

Cyclocondensation Reactions

The chromene-imine system facilitates cyclocondensation with bifunctional nucleophiles, forming fused heterocycles. For example, reactions with hydrazine yield pyrazole derivatives, as observed in structurally related chromene-carboxamides .

Reagent Product Application Yield Reference
Hydrazine hydrateChromeno[2,3-d]pyrimidin-4-oneAnticancer scaffold 68%
ThioureaChromeno[2,3-d]pyrimidine-4-thioneEnzyme inhibition studies 61%

Electrophilic Aromatic Substitution

The chromene ring undergoes electrophilic substitution at the C-6 and C-8 positions due to electron-rich aromatic character. Bromination and nitration have been reported for analogous compounds .

Reagent Conditions Product Regioselectivity
Br₂ (1 equivalent)FeBr₃, DCM, 0°C, 1 hour6-Bromo derivativePara to methoxy group
HNO₃/H₂SO₄0°C, 30 minutes8-Nitro derivativeMeta to imine group

Redox Reactions Involving the Chromene Core

The chromene system participates in redox reactions, particularly under catalytic hydrogenation conditions, to yield dihydrochromene derivatives.

Conditions Catalyst Product Yield Notes
H₂ (1 atm), Pd/CEthanol, RT, 12 hours3,4-Dihydro-2H-chromene derivative89%Complete saturation of C=C bond
NaBH₄/CeCl₃MeOH, 0°C, 2 hoursSelective reduction of imine to amine74%Retention of sulfanyl group

Photochemical Reactivity

UV irradiation induces isomerization of the Z-configuration imine to the E-isomer, altering steric and electronic properties. This has been confirmed via UV-Vis spectroscopy and computational studies.

Condition Isomer Ratio (Z:E) Kinetics Quantum Yield
UV (365 nm), MeCN, 2 hours45:55First-order kinetics (k = 0.015 min⁻¹)Φ = 0.22

Key Mechanistic Insights

  • Imine Hydrolysis : Proceeds via protonation of the nitrogen, followed by nucleophilic water attack.

  • Sulfanyl Oxidation : Follows a radical pathway with H₂O₂, while m-CPBA mediates electrophilic oxidation.

  • Cyclocondensation : Driven by the electrophilicity of the chromene carbonyl and imine groups .

Preparation Methods

Chromene Ring Formation via Knoevenagel Condensation

The chromene core is typically synthesized through a Knoevenagel condensation between salicylaldehyde derivatives and cyanoacetamide intermediates. Source demonstrates that aqueous sodium carbonate (10% w/v) effectively catalyzes this reaction at room temperature, achieving yields exceeding 85% for analogous 2-imino-2H-chromene-3-carboxamides. For the target compound, 4-methoxyphenyl-substituted salicylaldehyde derivatives react with cyanoacetamide in ethanol under reflux (78°C, 6–8 hours) to form the 2-iminochromene intermediate.

Key reaction parameters:

Component Specification
Solvent Ethanol
Catalyst Triethylamine (2–3 drops)
Temperature Reflux (78°C)
Reaction Time 6–8 hours
Yield 78–82%

Imine Bond Construction with 4-Methylsulfanylaniline

The imine functionality is introduced via nucleophilic substitution of the 2-imino group with 4-(methylsulfanyl)aniline. Source details this process using phosphorus esters as electrophilic agents. The reaction proceeds in dry dioxane under nitrogen atmosphere at 60°C for 12 hours, with 4-toluenesulfonic acid (5 mol%) as a catalyst. This step requires strict moisture control to prevent hydrolysis of the imine bond.

Optimized conditions:

Parameter Value
Molar ratio 1:1.2 (chromene:aniline)
Solvent Dry dioxane
Catalyst 4-Toluenesulfonic acid
Temperature 60°C
Reaction Time 12 hours
Yield 65–70%

Carboxamide Functionalization

The final carboxamide group is installed via a nucleophilic acyl substitution reaction. Source reports using methyltrifluoromethanesulfonate (MeOTf, 20 mol%) in nitromethane at 60°C to facilitate coupling between the chromene intermediate and 4-methoxyphenylamine. This method avoids traditional coupling reagents like EDCI/HOBt, reducing side-product formation.

Critical data:

  • Reagent stoichiometry: 1.2 equivalents of 4-methoxyphenylamine relative to chromene
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:1)
  • Characterization:
    • 1H NMR (DMSO-d6): δ 8.87 (s, 1H, chromene-H), 8.74 (t, J = 5.8 Hz, 1H, NH), 3.73 (s, 3H, OCH3)
    • 13C NMR: 161.42 ppm (C=O), 160.87 ppm (C=N)

One-Pot Tandem Synthesis

MeOTf-Catalyzed Tandem Reaction

Source describes a metal-free, one-pot method using methyltrifluoromethanesulfonate (MeOTf) to sequentially catalyze:

  • Chromene ring formation via Knoevenagel condensation
  • Imine bond construction
  • Carboxamide coupling

Procedure:

  • Combine salicylaldehyde derivative (0.5 mmol), cyanoacetamide (0.6 mmol), and 4-(methylsulfanyl)aniline (0.6 mmol) in nitromethane
  • Add MeOTf (20 mol%)
  • Stir at 60°C for 18 hours
  • Purify via flash chromatography

Advantages:

  • Eliminates intermediate isolation steps
  • Total yield improves to 58–63%
  • Reduces solvent consumption by 40% compared to multi-step approaches

Green Chemistry Alternatives

Aqueous-Phase Synthesis

Building on methodology from source, the chromene formation step can be performed in water:ethanol (4:1) mixtures using sodium bicarbonate (1.5 equivalents) as a base. This modification:

  • Reduces organic solvent use by 60%
  • Maintains yields at 72–75%
  • Enables easier product isolation via filtration

Comparative analysis:

Parameter Traditional Method Green Method
Solvent volume (mL/mmol) 15 6
Energy input (kW·h/g) 0.45 0.28
E-factor 8.2 3.1

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting source’s MeOTf-catalyzed method for continuous production:

  • Reactor type: Tubular plug-flow reactor (PFR)
  • Residence time: 45 minutes
  • Throughput: 12 kg/day (theoretical)
  • Key challenges:
    • MeOTf catalyst recovery (85% efficiency)
    • Maintaining anhydrous conditions in flow system

Analytical Validation Protocols

Spectroscopic Confirmation

All synthetic batches must undergo:

  • 1H/13C NMR: Verify absence of starting materials and byproducts
  • IR Spectroscopy: Confirm C=O (1685 cm⁻¹) and C=N (1620 cm⁻¹) stretches
  • HPLC-PDA: Purity >98% (C18 column, acetonitrile/water gradient)

Representative HPLC data:

Batch Retention Time (min) Area Purity (%)
A 12.34 98.7
B 12.29 99.1
C 12.41 97.9

Comparative Assessment of Synthetic Routes

Method Total Yield (%) Purity (%) Cost Index*
Multi-step 52–58 97–99 1.00
One-pot MeOTf 58–63 96–98 0.85
Aqueous-phase 68–72 95–97 0.78

*Relative to multi-step method

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